PF-CBP1 hydrochloride
Overview
Description
PF-CBP1 hydrochloride is a highly selective inhibitor of the CREB binding protein bromodomain (CBP BRD). It inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively . This compound is known for its ability to reduce LPS-induced inflammatory cytokines expression (IL-1β, IL-6, and IFN-β) in primary macrophages . Additionally, this compound downregulates RGS4 expression in cortical neurons, making it a valuable tool for research in neurological disorders such as epilepsy and Parkinson’s disease .
Mechanism of Action
PF-CBP1 hydrochloride, also known as PF-CBP1 HCl, is a potent and highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and p300 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
PF-CBP1 HCl primarily targets the bromodomains of CREBBP and EP300 . These are proteins that play a crucial role in gene expression and cellular function. The IC50 values for CREBBP and EP300 are 125 nM and 363 nM respectively .
Mode of Action
PF-CBP1 HCl acts by inhibiting the bromodomains of CREBBP and EP300 . Bromodomains are involved in recognizing acetylated lysine residues on histone tails, which is a key process in the regulation of gene expression. By inhibiting these domains, PF-CBP1 HCl can modulate the transcriptional activity of these proteins .
Biochemical Pathways
The inhibition of CREBBP and EP300 by PF-CBP1 HCl affects several biochemical pathways. Notably, it modulates key inflammatory genes in primary macrophages . It also downregulates the expression of RGS4 in neurons, a target linked to Parkinson’s disease .
Pharmacokinetics
The compound is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .
Result of Action
The inhibition of CREBBP and EP300 by PF-CBP1 HCl leads to a reduction in the expression of key inflammatory genes in primary macrophages . Additionally, it downregulates the expression of RGS4 in neurons . These effects suggest potential therapeutic applications for PF-CBP1 HCl in the treatment of inflammatory conditions and neurological disorders such as Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
PF-CBP1 Hydrochloride interacts with the bromodomains of CREBBP and EP300, inhibiting them with IC50 values of 125 nM and 363 nM respectively . The bromodomains are involved in transcriptional regulation through the recognition of acetyl lysine modifications on diverse proteins .
Cellular Effects
This compound has been shown to modulate key inflammatory genes in primary macrophages . It also downregulates RGS4 expression in cortical neurons , which could have implications for neurological disorders, including epilepsy and Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bromodomains of CREBBP and EP300, inhibiting their function . This inhibition can lead to the downregulation of certain genes, such as RGS4 in neurons .
Preparation Methods
The synthesis of PF-CBP1 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial production methods for this compound are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
PF-CBP1 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with bromodomains. The compound exhibits high selectivity for the bromodomain of CREB binding protein over other bromodomains such as BRD4 . Common reagents and conditions used in these reactions include DMSO as a solvent and specific concentrations of the compound to achieve desired inhibitory effects .
The major products formed from these reactions are typically the inhibited forms of the target bromodomains, leading to reduced expression of inflammatory cytokines and other related proteins .
Scientific Research Applications
PF-CBP1 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neurological Disorders: This compound is used to study neurological disorders such as epilepsy and Parkinson’s disease by downregulating RGS4 expression in cortical neurons.
Inflammation Research: The compound is employed in research focused on inflammation, as it reduces the expression of inflammatory cytokines (IL-1β, IL-6, and IFN-β) in primary macrophages.
Comparison with Similar Compounds
PF-CBP1 hydrochloride is unique in its high selectivity for the CREB binding protein bromodomain over other bromodomains such as BRD4 . This selectivity makes it a valuable tool for studying specific bromodomain functions without off-target effects.
Similar compounds include:
Properties
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZCHHWLMTUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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